molecular formula C27H40Cl2N2O3 B14714562 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4'-methoxypropiophenone dihydrochloride CAS No. 21263-39-8

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4'-methoxypropiophenone dihydrochloride

Cat. No.: B14714562
CAS No.: 21263-39-8
M. Wt: 511.5 g/mol
InChI Key: QVNMLYBMNOVYCR-UHFFFAOYSA-N
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Description

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenethyl group, and a methoxypropiophenone moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride typically involves multiple steps:

    Formation of the Phenethyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenethylamine with isopentyl bromide in the presence of a base such as potassium carbonate to form the isopentyloxyphenethylamine intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with 1-boc-piperazine under reflux conditions to form the protected piperazine derivative.

    Methoxypropiophenone Addition: The protected piperazine derivative is then coupled with 4’-methoxypropiophenone using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection and Hydrochloride Formation: The final step involves the removal of the boc protecting group using an acid such as trifluoroacetic acid, followed by the formation of the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxypropiophenone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4’-methoxybenzoic acid or 4’-methoxybenzaldehyde.

    Reduction: Formation of 4’-methoxyphenethyl alcohol.

    Substitution: Introduction of various functional groups such as amines or thiols at the phenethyl or piperazine positions.

Scientific Research Applications

3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenethyl group are known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxypropiophenone moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxyacetophenone
  • 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxybenzophenone

Uniqueness

The unique combination of the piperazine ring, phenethyl group, and methoxypropiophenone moiety in 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

21263-39-8

Molecular Formula

C27H40Cl2N2O3

Molecular Weight

511.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C27H38N2O3.2ClH/c1-22(2)14-20-32-27(24-7-5-4-6-8-24)21-29-18-16-28(17-19-29)15-13-26(30)23-9-11-25(31-3)12-10-23;;/h4-12,22,27H,13-21H2,1-3H3;2*1H

InChI Key

QVNMLYBMNOVYCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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